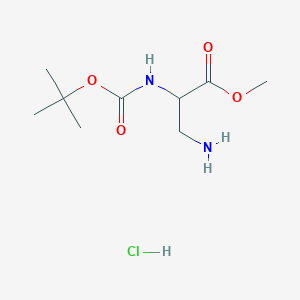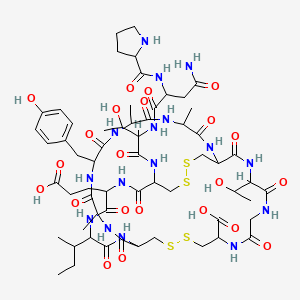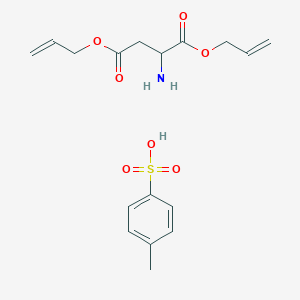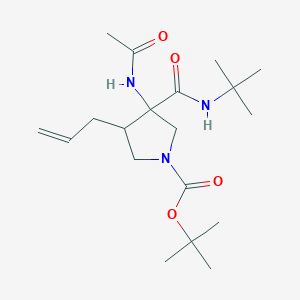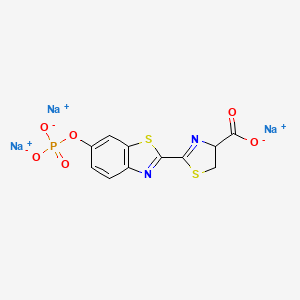![molecular formula C50H44N8O2 B13393559 6-Isocyano-18-phenyl-8-oxa-2,20,21-triazatetracyclo[12.6.1.13,7.015,19]docosa-1(21),3(22),4,6,10,14,19-heptaene CAS No. 8016-60-2](/img/structure/B13393559.png)
6-Isocyano-18-phenyl-8-oxa-2,20,21-triazatetracyclo[12.6.1.13,7.015,19]docosa-1(21),3(22),4,6,10,14,19-heptaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isocyano-18-phenyl-8-oxa-2,20,21-triazatetracyclo[126113,7015,19]docosa-1(21),3(22),4,6,10,14,19-heptaene is a complex organic compound with a unique structure It is characterized by the presence of an isocyano group, a phenyl group, and a triazatetracyclo framework
Métodos De Preparación
The synthesis of 6-Isocyano-18-phenyl-8-oxa-2,20,21-triazatetracyclo[12.6.1.13,7.015,19]docosa-1(21),3(22),4,6,10,14,19-heptaene involves multiple steps and specific reaction conditions. One common synthetic route includes the use of iodobenzene diacetate (PIDA) as an oxidant at room temperature in the absence of any catalyst . This method allows for the formation of the desired compound through a series of reactions involving the enamine fragment of the reactants.
Análisis De Reacciones Químicas
6-Isocyano-18-phenyl-8-oxa-2,20,21-triazatetracyclo[12.6.1.13,7.015,19]docosa-1(21),3(22),4,6,10,14,19-heptaene undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like PIDA and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different functionalized derivatives of the compound .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme mechanisms and protein interactions. In medicine, it may be explored for its potential therapeutic properties. Additionally, in industry, it can be used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 6-Isocyano-18-phenyl-8-oxa-2,20,21-triazatetracyclo[12.6.1.13,7.015,19]docosa-1(21),3(22),4,6,10,14,19-heptaene involves its interaction with specific molecular targets and pathways. The isocyano group plays a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to its observed effects .
Comparación Con Compuestos Similares
When compared to similar compounds, 6-Isocyano-18-phenyl-8-oxa-2,20,21-triazatetracyclo[12.6.1.13,7.015,19]docosa-1(21),3(22),4,6,10,14,19-heptaene stands out due to its unique structural features and reactivity. Similar compounds include indole derivatives and other isonitrile-containing molecules. These compounds share some chemical properties but differ in their specific applications and reactivity profiles .
Propiedades
Número CAS |
8016-60-2 |
|---|---|
Fórmula molecular |
C50H44N8O2 |
Peso molecular |
788.9 g/mol |
Nombre IUPAC |
6-isocyano-18-phenyl-8-oxa-2,20,21-triazatetracyclo[12.6.1.13,7.015,19]docosa-1(21),3(22),4,6,10,14,19-heptaene |
InChI |
InChI=1S/2C25H22N4O/c2*1-26-22-14-11-18-16-23(22)30-15-7-3-6-10-21-20-13-12-19(17-8-4-2-5-9-17)24(20)29-25(27-18)28-21/h2*2-5,7-9,11,14,16,19H,6,10,12-13,15H2,(H,27,28,29) |
Clave InChI |
UGAGVEGJIJFLLA-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]C1=C2C=C(C=C1)NC3=NC(=C4CCC(C4=N3)C5=CC=CC=C5)CCC=CCO2.[C-]#[N+]C1=C2C=C(C=C1)NC3=NC(=C4CCC(C4=N3)C5=CC=CC=C5)CCC=CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13393476.png)
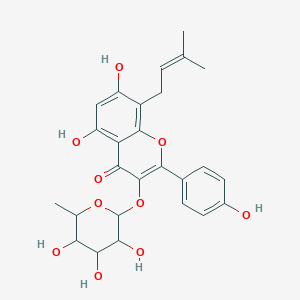
![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-2-ol](/img/structure/B13393494.png)
![(2R)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid](/img/structure/B13393510.png)
